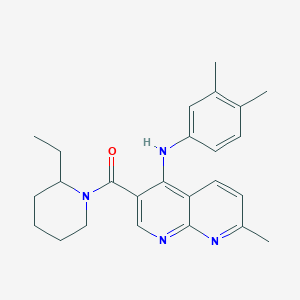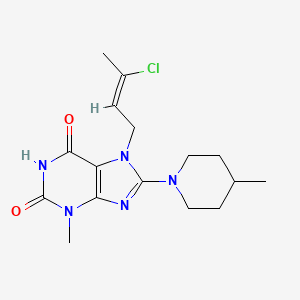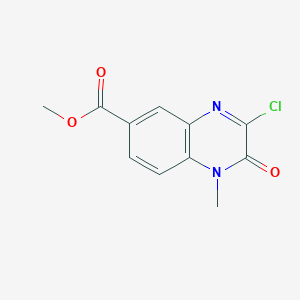
(4-((3,4-Dimethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups, including an amino group, a naphthyridine group, and a piperidine group. These functional groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure would be influenced by factors such as the conformation of the piperidine ring and the orientation of the different functional groups relative to each other .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amino group could participate in reactions such as amide bond formation, while the naphthyridine group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure and the functional groups it contains. For example, it’s likely to be relatively non-polar due to the presence of multiple aromatic rings, which could influence properties such as its solubility .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Agents
Research has shown that certain compounds synthesized from related structural frameworks exhibit significant antimicrobial and anticancer activities. For instance, novel pyrazole derivatives have been identified as potential antimicrobial and anticancer agents, showing higher anticancer activity than reference drugs like doxorubicin in some cases. These findings suggest that compounds with complex structures, including naphthyridin and piperidinyl groups, could be explored further for their biological activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
Apoptosis Induction
Another area of research has focused on the discovery of compounds that can induce apoptosis, a process of programmed cell death crucial for cancer treatment. Certain naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines have been identified as potent inducers of apoptosis, highlighting the therapeutic potential of such compounds in cancer research (Jiang et al., 2008).
Polymer Synthesis
Compounds containing naphthalene rings have also been used in the synthesis of thermally stable polyamides, indicating their importance in materials science. A specific naphthalene-ring containing diamine was utilized to create novel polyamides with good solubility and thermal stability, suggesting potential applications in the development of advanced materials (Mehdipour-Ataei, Sarrafi, & Hatami, 2005).
Antitumor Agents
There is also evidence that derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, which share structural motifs with the compound , have been synthesized and shown potent antitumor activities. These compounds offer a stable and biologically active alternative to ester-containing compounds, highlighting the versatility of naphthalene derivatives in medicinal chemistry (Hayakawa et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(3,4-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-5-20-8-6-7-13-29(20)25(30)22-15-26-24-21(12-10-18(4)27-24)23(22)28-19-11-9-16(2)17(3)14-19/h9-12,14-15,20H,5-8,13H2,1-4H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNUEDPQZAQWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)C)C)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2680194.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2680196.png)
![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2680198.png)

![N1-(2,4-difluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2680202.png)

![8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2680206.png)





![3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2680217.png)
